QO 58

Kv7 channels Subtype selectivity Retigabine

Non-selective Kv7 openers confound target-validation studies. QO 58 is a state-dependent, VSD-targeted Kv7 channel opener with superior Kv7.2 selectivity (EC50 1.0 μM) over Kv7.1 (7.0 μM) and Kv7.3/7.5 (5.2 μM). • Enables attribution of functional outcomes specifically to Kv7.2 activation in patch-clamp electrophysiology • Validated positive control for neuropathic pain (CCI) and epilepsy models • Distinct VSD binding profile vs. pore-targeted openers for structure-function studies Supplied with ≥98% HPLC purity; global shipping available.

Molecular Formula C18H8Cl2F4N4O
Molecular Weight 443.2 g/mol
Cat. No. B610382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQO 58
SynonymsQO-58;  QO 58; QO58 .
Molecular FormulaC18H8Cl2F4N4O
Molecular Weight443.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F
InChIInChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H
InChIKeyZOLHKPWSDFSDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





QO 58: A Kv7 Channel Modulator with a Unique Voltage Sensor Domain Mechanism


QO 58 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative that functions as a potent modulator of Kv7 (KCNQ) potassium channels, a family of voltage-gated channels critical for regulating neuronal excitability and vascular tone [1]. Unlike pore-targeting openers, QO 58 exhibits a state-dependent, voltage sensor domain (VSD)-targeted mechanism, which results in pronounced subtype specificity, particularly for the Kv7.2 subunit over Kv7.3 [2]. This mechanism, coupled with its ability to dramatically slow channel deactivation, underpins its potential utility in diseases of neuronal hyperexcitability, such as epilepsy and neuropathic pain [3]. Its pharmacological profile is further defined by its unique binding interactions within the Kv7.2 VSD, distinguishing it from other known Kv7 openers [2].

Why QO 58 Cannot Be Replaced by Other Kv7 Channel Openers


Generic substitution is not possible because Kv7 channel openers are not a homogeneous class. Their distinct mechanisms of action—targeting either the pore domain or the voltage sensor domain (VSD)—lead to profound differences in functional selectivity, state-dependence, and ultimately, in vivo efficacy [1]. For instance, the pore-targeted opener retigabine lacks the strong subtype specificity of the VSD-targeted QO 58 [2]. Furthermore, even among VSD-targeted openers, subtle variations in chemical structure, as seen between QO 58 and ICA-069673, can dramatically alter drug binding and sensitivity due to differences in their interaction with the VSD binding pocket [3]. This evidence confirms that substituting QO 58 with a generic 'Kv7 opener' would fundamentally alter the experimental outcome, making a direct procurement based on mechanism and quantified differentiation essential.

Quantitative Differentiation Evidence for QO 58 vs. Key Kv7 Modulators


Superior Subtype Selectivity: QO 58 vs. Retigabine

QO 58 demonstrates markedly superior selectivity for Kv7.2 and Kv7.4 over Kv7.3 compared to the clinically used Kv7 opener, retigabine. While retigabine acts primarily on the pore domain and shows little subunit discrimination, QO 58's VSD-targeted mechanism allows for distinct subtype-specific effects [1]. This differentiation is supported by EC50 data across Kv7 subtypes, which shows QO 58 is approximately 6-fold more potent on Kv7.2 than on Kv7.1, whereas retigabine's activity is more uniform .

Kv7 channels Subtype selectivity Retigabine

Unique VSD Binding Site: QO 58 vs. ICA-069673

QO 58 and ICA-069673 are both VSD-targeted Kv7 activators, but they are not interchangeable. Direct comparative mutagenesis studies reveal that the F168L mutation in Kv7.2 completely abolishes the effects of ICA-069673, but does not weaken the actions of QO 58 [1]. Conversely, the I134A and I173T mutations weaken ICA-069673's effects but create a hypersensitive state for QO 58 [2]. This demonstrates that the steric and chemical features of QO 58 allow it to bind to the VSD pocket in a way that is fundamentally different from ICA-069673.

Kv7 channels Voltage sensor domain ICA-069673 Mutagenesis

In Vivo Analgesic Efficacy: QO 58 vs. Vehicle in Neuropathic Pain Model

The functional differentiation of QO 58 at the channel level translates to quantifiable, dose-dependent analgesic effects in a preclinical model of neuropathic pain, a feature not shared by all Kv7 modulators [1]. In a rat model of chronic constriction injury (CCI) of the sciatic nerve, intraperitoneal (i.p.) administration of QO 58 significantly elevated the pain threshold [2].

Neuropathic pain Analgesia CCI model In vivo efficacy

Differential Mechanism: QO 58 vs. Pore-Targeted ML213

The mechanism of action of QO 58 is distinct from pore-targeted openers like ML213. QO 58 acts on the voltage sensor domain (VSD) and requires the channel to be in an activated state to bind and exert its effects [1]. This state-dependence is a hallmark of VSD-targeted compounds and is not observed with pore domain activators. This difference in mechanism is manifested functionally by a dramatic deceleration of channel deactivation, a key electrophysiological signature of QO 58's action [2].

Kv7 channels Mechanism of action State-dependence Deactivation kinetics

Superior Vasodilator Efficacy in Aged Vasculature: QO 58 vs. Other Kv7 Openers

QO 58 has been identified as a novel and effective pharmacological vasodilator specifically in the aged vasculature, where other Kv7 openers may show reduced efficacy [1]. In a study comparing the vascular effects of several Kv7 modulators, QO 58 demonstrated a superior ability to activate XE991-sensitive KCNQ channels and induce vasodilation in old mesenteric arteries, a setting where perivascular adipose tissue-mediated control of vascular tone is impaired [2].

Vascular smooth muscle Vasodilation Aging Kv7 channels

High-Value Application Scenarios for QO 58 in Drug Discovery and Academic Research


Kv7.2-Selective Target Validation in Neuronal Excitability Disorders

QO 58 is ideally suited for in vitro and ex vivo studies aimed at validating the Kv7.2 subunit as a therapeutic target. Its superior selectivity for Kv7.2 over other Kv7 subunits (e.g., Kv7.1 and Kv7.3) [1] allows researchers to attribute functional outcomes (e.g., hyperpolarization, reduced action potential firing) specifically to Kv7.2 activation, minimizing the confounding effects seen with non-selective openers like retigabine. This is particularly valuable in patch-clamp electrophysiology experiments on dorsal root ganglion (DRG) neurons or hippocampal slices, where it has been shown to enhance native M-currents and depress evoked action potentials [2].

Mechanistic Dissection of Voltage Sensor Domain (VSD) Pharmacology

QO 58 is a premier tool for investigating the pharmacology of the Kv7 channel voltage sensor domain (VSD). Its distinct binding profile, characterized by differential sensitivity to mutations (e.g., F168L, I134A, I173T) compared to other VSD modulators like ICA-069673, provides a unique chemical probe for structure-function studies [1][2]. Procurement of QO 58 enables academic and industrial labs to explore the complex pharmacophore of the Kv7 VSD binding pocket, potentially guiding the rational design of next-generation, subtype-specific ion channel modulators.

Preclinical Pain and Epilepsy Model Development

Researchers developing and characterizing new animal models of neuropathic pain or epilepsy will find QO 58 to be a critical positive control. Its validated in vivo efficacy in the rat sciatic nerve chronic constriction injury (CCI) model [1] and its ability to suppress neuronal hyperexcitability [2] make it an excellent reference compound. Using QO 58 ensures that the assay system is responsive to Kv7 channel modulation, thereby validating the model's sensitivity and serving as a benchmark against which novel compounds can be compared.

Investigating Vascular Dysfunction in Aging and Metabolic Disease

Based on evidence demonstrating its novel and effective vasodilator action in aged mesenteric arteries [1], QO 58 is a valuable research tool for cardiovascular physiologists and pharmacologists studying age-related vascular dysfunction. It can be used in wire myography and vascular reactivity studies to probe the role of Kv7 channels in the aged vasculature and to test hypotheses related to restoring vascular function in conditions like hypertension and metabolic syndrome. Its ability to effectively activate channels in aged tissue sets it apart from other openers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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